molecular formula C10H10N2O2 B5625952 1-(4-methylphenyl)-2,4-imidazolidinedione CAS No. 32549-31-8

1-(4-methylphenyl)-2,4-imidazolidinedione

Cat. No. B5625952
CAS RN: 32549-31-8
M. Wt: 190.20 g/mol
InChI Key: RFLFIALFVCLGHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazolidinedione derivatives involves various chemical pathways, including the reaction of ureido nitriles with methylamino nitriles and 4-nitrophenylisocyanate to produce 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones and its derivatives (Angelova, Vasilev, Koedjikov, & Pojarlieff, 2003). Another synthesis approach involves the condensation reaction of N-arylethylenediamines with carbon disulfide, leading to 1-arylimidazolidine-2-thiones and further alkylation to form biologically active derivatives (Sztanke, Pasternak, Sidor-Wójtowicz, Truchlińska, & Jóźwiak, 2006).

Molecular Structure Analysis

The molecular structure of imidazolidinedione derivatives exhibits interesting characteristics, such as E,Z-isomerism around the C=N bond and slow E,Z-isomerization on the NMR time-scale, attributed to the lower basicity of the iminoimidazolidinones (Angelova, Vasilev, Koedjikov, & Pojarlieff, 2003).

Chemical Reactions and Properties

Imidazolidinediones undergo various chemical reactions, including reactions with water, alcohols, carboxylic acids, and alkalis, leading to the synthesis of large particle size 1,1-diamino-2,2-dinitroethylene and other compounds through specific reaction pathways (Cai, Shu, Huang, Cheng, & Li, 2004). The compounds demonstrate broad spectrophotometric properties, configurational isomer exchanges, and distinctive NMR characteristics due to their molecular structure and the presence of E,Z-isomers.

Physical Properties Analysis

The physical properties of imidazolidinediones, such as their crystalline structure and stability, are determined through X-ray diffraction and molecular modelling. Studies have shown that the crystal structure is influenced by intermolecular hydrogen bonds and π–π interactions, contributing to the compound's stability and physical characteristics (Wan, Xin, Chen, Xu, & Wu, 2008).

properties

IUPAC Name

1-(4-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-2-4-8(5-3-7)12-6-9(13)11-10(12)14/h2-5H,6H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLFIALFVCLGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353936
Record name 1-(4-methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32549-31-8
Record name 1-(4-methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-P-TOLYL-IMIDAZOLIDINE-2,4-DIONE
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